molecular formula C8H8O4 B053137 2-Hydroxy-6-methoxybenzoic acid CAS No. 3147-64-6

2-Hydroxy-6-methoxybenzoic acid

Cat. No. B053137
Key on ui cas rn: 3147-64-6
M. Wt: 168.15 g/mol
InChI Key: AAUQLHHARJUJEH-UHFFFAOYSA-N
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Patent
US07005440B1

Procedure details

A mixture of 6-methoxysalicylic acid (10.0 g, 59.5 mmol) in methanol (40 mL) and sulfuric acid (2 mL) is heated at reflux 48 h. Although some acid remains the reaction is concentrated to remove the methanol and partitioned between ethyl acetate and saturated sodium carbonate solution. The organic phase is separated and washed with sodium carbonate until no acid remains by TLC analysis. The organic phase is dried and concentrated to provide the title compound as a low melting solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([OH:12])[C:8]=1[C:9]([OH:11])=[O:10].[CH3:13]O>S(=O)(=O)(O)O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([OH:12])[C:8]=1[C:9]([O:11][CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=CC=C(C1C(=O)O)O
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux 48 h
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
to remove the methanol
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and saturated sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with sodium carbonate until no acid
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC=C(C1C(=O)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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